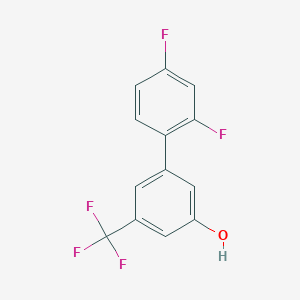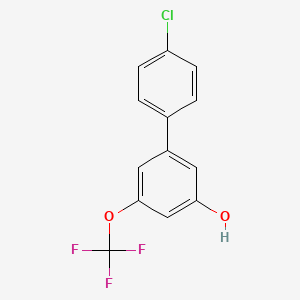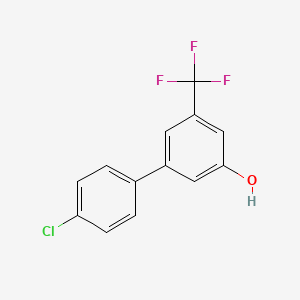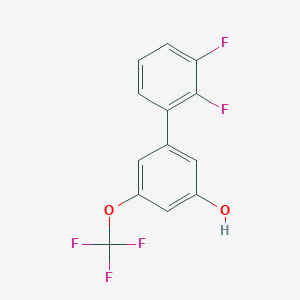
5-(3-Acetylphenyl)-3-trifluoromethoxyphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Acetylphenyl)-3-trifluoromethoxyphenol, 95% (also known as 5-AP-3-TFMP) is a synthetic organic compound that has been used in various scientific applications, such as synthesis, drug discovery, and biochemistry. It is a white crystalline solid with a melting point of 95-97 °C, and is soluble in methanol, ethanol, and acetone. 5-AP-3-TFMP has been studied for its unique properties, such as its ability to react with other compounds, its stability, and its low toxicity.
科学研究应用
5-AP-3-TFMP has been studied for its potential applications in various scientific fields, such as drug discovery, biochemistry, and synthesis. It has been used as a reagent in the synthesis of various organic compounds, including 5-hydroxy-3-trifluoromethylbenzaldehyde, 5-hydroxy-3-trifluoromethylbenzyl alcohol, and 5-hydroxy-3-trifluoromethylbenzamide. It has also been used as a starting material for the synthesis of various drugs, such as the anti-inflammatory drug sulindac. In addition, 5-AP-3-TFMP has been studied for its potential use in biochemistry, as it has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2).
作用机制
The mechanism of action of 5-AP-3-TFMP is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are molecules that play an important role in inflammation, pain, and other processes. By inhibiting the activity of COX-2, 5-AP-3-TFMP may be able to reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-AP-3-TFMP are not yet fully understood. However, it has been studied for its potential effects on various biological processes, such as inflammation and pain. In one study, 5-AP-3-TFMP was found to reduce inflammation and pain in rats when administered orally. In addition, it has been shown to reduce the production of prostaglandins, which are molecules involved in inflammation and pain.
实验室实验的优点和局限性
5-AP-3-TFMP has several advantages and limitations for use in laboratory experiments. One advantage is its low toxicity, which makes it safe for use in laboratory experiments. In addition, it is relatively easy to synthesize, and can be stored for long periods of time without significant degradation. However, it is not very soluble in water, which can make it difficult to use in certain experiments.
未来方向
There are several potential future directions for research on 5-AP-3-TFMP. One potential direction is to further study its mechanism of action, as its exact mechanism is not yet fully understood. In addition, further research could be conducted on its potential applications in drug discovery, biochemistry, and synthesis. Finally, further studies could be conducted to explore its potential effects on other biological processes, such as cancer and neurological diseases.
合成方法
5-AP-3-TFMP can be synthesized from 3-acetylphenol and trifluoromethoxybenzaldehyde. The reaction is carried out in an aqueous solution of acetic acid at room temperature. The reaction involves the condensation of the two reactants, followed by the oxidation of the intermediate product to form the final product. The reaction is typically carried out in a two-step process, with the first step being the condensation and the second step being the oxidation. The reaction is complete when the final product is obtained in a high yield.
属性
IUPAC Name |
1-[3-[3-hydroxy-5-(trifluoromethoxy)phenyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-9(19)10-3-2-4-11(5-10)12-6-13(20)8-14(7-12)21-15(16,17)18/h2-8,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWGBFVQJDZBNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686591 |
Source


|
| Record name | 1-[3'-Hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261920-50-6 |
Source


|
| Record name | 1-[3'-Hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














